molecular formula C15H26O B14246438 2-n-Pentyl-5-cyclopentylcyclopentanone CAS No. 496923-10-5

2-n-Pentyl-5-cyclopentylcyclopentanone

Cat. No.: B14246438
CAS No.: 496923-10-5
M. Wt: 222.37 g/mol
InChI Key: WZNNZIAZTJFUDK-UHFFFAOYSA-N
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Description

2-n-Pentyl-5-cyclopentylcyclopentanone: is an organic compound with a complex structure that includes both pentyl and cyclopentyl groups attached to a cyclopentanone core. This compound is a colorless liquid with a complex floral, aromatic, fruity odor and a lactonic undertone . It is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-Pentyl-5-cyclopentylcyclopentanone is typically synthesized through an aldol condensation reaction. This involves the condensation of cyclopentanone with the corresponding aliphatic aldehydes to form 2-alkylidenecyclopentanone, followed by hydrogenation of the double bond . The aldol reaction can be efficiently performed using nitrogen-containing bases such as proline and piperidine in the presence of acid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation is common to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-n-Pentyl-5-cyclopentylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Mechanism of Action

The exact mechanism of action for 2-n-Pentyl-5-cyclopentylcyclopentanone is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 2-n-Pentyl-5-cyclopentylcyclopentanone is unique due to its specific combination of functional groups, which imparts distinct chemical properties and applications, particularly in the fragrance industry.

Properties

CAS No.

496923-10-5

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-cyclopentyl-5-pentylcyclopentan-1-one

InChI

InChI=1S/C15H26O/c1-2-3-4-9-13-10-11-14(15(13)16)12-7-5-6-8-12/h12-14H,2-11H2,1H3

InChI Key

WZNNZIAZTJFUDK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(C1=O)C2CCCC2

Origin of Product

United States

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